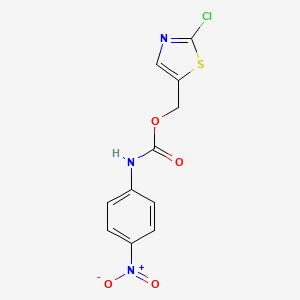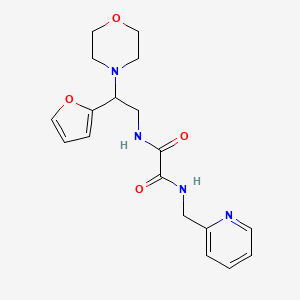![molecular formula C13H14F3N3O B2873000 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one CAS No. 2094915-18-9](/img/structure/B2873000.png)
1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one is a sophisticated synthetic molecule with a distinct structure characterized by the trifluoromethyl group and imidazole ring integrated with a piperidinyl-butynyl framework. This compound is of interest due to its potential biological activities and applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one typically begins with the preparation of the imidazole derivative, followed by coupling with a piperidine ring and subsequent functionalization. A general synthetic route may involve:
Preparation of 5-(trifluoromethyl)-1H-imidazole via cyclization of the appropriate precursors under acidic conditions.
N-alkylation of the imidazole with a piperidine derivative under basic conditions, usually utilizing alkyl halides or tosylates.
Formation of the but-2-yn-1-one moiety through Sonogashira coupling or other alkyne-forming reactions.
Industrial production methods often scale these reactions using optimized conditions to ensure high yield and purity, focusing on efficient reaction times, solvent use, and catalyst selection.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized at specific functional groups, often using strong oxidizers like potassium permanganate or hydrogen peroxide.
Reduction: Functional groups such as the imidazole ring or ketone can be reduced under catalytic hydrogenation or with reducing agents like lithium aluminium hydride.
Substitution: Substitution reactions often occur at the imidazole ring or piperidine nitrogen, utilizing nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reactions: Strong oxidizers (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions depending on the substrate.
Reduction Reactions: Catalytic hydrogenation (e.g., palladium on carbon), strong reducing agents (e.g., lithium aluminium hydride).
Substitution Reactions: Base or acid catalysts to facilitate the replacement of leaving groups.
Major Products
Oxidation: Formation of corresponding oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of alcohols, amines, or reduced rings.
Substitution: Formation of new substituted imidazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one has notable applications in:
Chemistry: Utilized as a synthetic intermediate in the production of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a pharmacophore in drug development, particularly for its binding interactions with biological targets.
Medicine: Investigated for potential therapeutic uses due to its possible biological activities, such as anti-inflammatory or antimicrobial effects.
Industry: Applied in the development of agrochemicals, polymer chemistry, and materials science due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets, often influencing enzyme activity or receptor binding. The trifluoromethyl group and imidazole ring are crucial for its binding affinity and specificity, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Uniqueness
What sets 1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one apart is its combination of structural elements that provide unique reactivity and biological activity profiles, making it a valuable molecule in both research and industrial applications.
Similar Compounds
1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}butan-1-one: Similar but lacks the alkyne functionality, affecting its reactivity and application.
1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethan-1-one: Has a shorter alkyl chain, influencing its chemical properties and uses.
5-(trifluoromethyl)-1H-imidazol-2-yl derivatives: Variations in substituents provide different reactivity and biological effects.
This detailed article should give you a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, and comparisons.
Propiedades
IUPAC Name |
1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-2-4-11(20)19-6-3-5-9(8-19)12-17-7-10(18-12)13(14,15)16/h7,9H,3,5-6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDKNTMUWXRGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)C2=NC=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-ACETYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2872918.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)


![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![methyl 2-[2-(benzenesulfonyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2872927.png)


![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)

